Isoxazole, 4-(2-pyrrolidinyl)-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-pyrrolidin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-7(8-3-1)6-4-9-10-5-6/h4-5,7-8H,1-3H2 |
InChI Key |
LSJKPKKACLMJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CON=C2 |
Origin of Product |
United States |
The Privileged Nature of the Isoxazole Heterocycle
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. wisdomlib.orgnih.gov Its "privileged" status stems from its remarkable versatility and presence in a wide array of biologically active compounds. rsc.orgresearchgate.netnih.gov The isoxazole moiety is not merely a passive structural element; it actively influences a molecule's physicochemical properties, such as its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. These interactions are crucial for the specific recognition and binding of drug molecules to their biological targets.
The inherent electronic properties of the isoxazole ring, characterized by its aromaticity and the presence of two heteroatoms, allow for a range of chemical modifications. This adaptability enables chemists to fine-tune the electronic and steric profile of a molecule, optimizing its pharmacological activity. researchgate.netnih.gov Consequently, the isoxazole scaffold is a recurring motif in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. rsc.orgnih.govnih.gov
The Pyrrolidine Moiety: a Versatile Tool in Ligand Design
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another prominent structural feature in a vast number of natural products and synthetic drugs. frontiersin.orgresearchgate.net Its significance in ligand design is multifaceted, offering a blend of structural rigidity and conformational flexibility. This balance allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with biological targets. nih.gov
A critical aspect of the pyrrolidine moiety is its inherent chirality. The stereocenters within the pyrrolidine ring have profound implications for biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles. The ability to control the stereochemistry of the pyrrolidine ring is, therefore, a key consideration in the design and synthesis of new therapeutic agents. nih.govnih.gov This stereochemical control is often achieved through asymmetric synthesis, a testament to the importance of three-dimensional structure in molecular recognition. nih.gov
The Rationale for Investigating Isoxazole, 4 2 Pyrrolidinyl Derivatives
The strategic combination of the isoxazole (B147169) and pyrrolidine (B122466) rings into the singular "Isoxazole, 4-(2-pyrrolidinyl)-" scaffold presents a compelling rationale for focused academic research. This hybrid structure is not merely the sum of its parts; it offers unique structural and functional properties that are of significant interest in the quest for novel bioactive molecules.
The linkage of the pyrrolidine ring at the 4-position of the isoxazole core creates a distinct three-dimensional architecture. This specific connectivity allows the pyrrolidine moiety to act as a versatile scaffold, projecting substituents into different vectors of chemical space. This is particularly valuable in fragment-based drug discovery, where the exploration of three-dimensional molecular shapes is paramount for identifying new lead compounds. nih.gov
Furthermore, the nitrogen atom of the pyrrolidine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The potential for stereochemical diversity within the pyrrolidine ring adds another layer of complexity and opportunity for optimizing ligand-receptor interactions.
Research Scope and Objectives
General Strategies for Isoxazole Core Synthesis
The synthesis of the isoxazole scaffold, a key component in many pharmacologically active compounds, is achieved through various pathways. researchgate.netnih.govnanobioletters.com These methods often involve the formation of the characteristic N-O bond and the five-membered ring structure.
The most prevalent and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. rsc.orgnih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgtandfonline.comresearchgate.net When an alkyne is used, the reaction directly yields an isoxazole. nih.gov If an alkene is used, the initial product is an isoxazoline, which can then be oxidized to the corresponding isoxazole. researchgate.netresearchgate.net
Nitrile oxides are unstable species and are usually generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds. researchgate.netorganic-chemistry.org For instance, hydroximoyl chlorides can be dehydrochlorinated with a base to form the nitrile oxide dipole, which then reacts with a dipolarophile. nih.gov Two primary mechanisms have been proposed for this cycloaddition: a concerted pericyclic reaction and a stepwise pathway involving a diradical intermediate. rsc.orgnih.gov The reaction's regioselectivity is a key consideration, often influenced by electronic and steric factors of the substituents on both the dipole and the dipolarophile. nsc.ru
Beyond cycloadditions, other effective methods exist for constructing the isoxazole ring. A classic approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. researchgate.netyoutube.com In this condensation reaction, the hydroxylamine nitrogen first attacks one carbonyl group to form an oxime, followed by intramolecular cyclization where the oxime's oxygen attacks the second carbonyl group, and subsequent dehydration leads to the aromatic isoxazole ring. youtube.com
Rearrangement reactions also provide a pathway to isoxazoles. For example, substituted isoxazoles can be synthesized from cyclopropyl (B3062369) oximes through a ring-opening and intramolecular nucleophilic vinylic substitution reaction. nih.gov Another pathway involves the cyclization of 2-alkyn-1-one O-methyl oximes, which can be induced by various reagents to form the isoxazole core. acs.org
The use of transition metals has significantly advanced isoxazole synthesis, often providing milder reaction conditions, improved yields, and enhanced regioselectivity compared to traditional methods. researchgate.netrsc.orgdntb.gov.ua Copper (Cu) and ruthenium (Ru) are commonly employed as catalysts in [3+2] cycloaddition reactions. nih.govresearchgate.net Copper(I)-catalyzed cycloadditions, a cornerstone of "click chemistry," are highly reliable for reacting terminal alkynes with in situ generated nitrile oxides to regioselectively produce 3,5-disubstituted isoxazoles. organic-chemistry.org
Palladium (Pd) and gold (Au) catalysts have also been utilized in cascade reactions to build functionalized isoxazoles. organic-chemistry.org For example, a palladium-catalyzed cascade involving the annulation and allylation of alkynyl oxime ethers with allyl halides provides a route to complex isoxazoles. organic-chemistry.org Gold catalysts can promote the cycloisomerization of α,β-acetylenic oximes to yield various substituted isoxazoles. organic-chemistry.org
Table 1: Examples of Transition Metal Catalysts in Isoxazole Synthesis
| Catalyst | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) salts (e.g., CuSO₄) | 1,3-Dipolar Cycloaddition | Terminal alkynes, Aldoximes | 3,5-Disubstituted isoxazoles | researchgate.netorganic-chemistry.org |
| Rhodium(III) | Direct C-H Alkynylation | Isoxazoles, Hypervalent iodine reagent | Di/Mono-alkynylated isoxazoles | researchgate.net |
| Gold(I/III) chlorides | Cycloisomerization/Oxyboration | α,β-Acetylenic oximes, Alkynyl oximes | Substituted isoxazoles, Borylated isoxazoles | organic-chemistry.org |
| Palladium complexes | Cascade Annulation/Coupling | Alkynyl oxime ethers, Allyl halides | Functionalized isoxazoles | organic-chemistry.org |
While metal catalysts are efficient, concerns about cost, toxicity, and contamination of the final product have driven the development of metal-free synthetic alternatives. nih.govrsc.orgresearchgate.net These methods often employ green chemistry principles, such as using environmentally benign solvents like water, or solvent-free conditions like ball-milling. nih.govnih.gov
One-pot cascade reactions under metal-free conditions can be achieved using organocatalysts. rsc.org For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes in water to form isoxazole derivatives. rsc.org The use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst enables the synthesis of isoxazoles from nitroalkenes and alkynes. organic-chemistry.org Additionally, solid-phase synthesis offers a method for creating isoxazole libraries where reagents are attached to a resin support, simplifying purification. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reactions and often improving yields in a metal-free context. nih.gov
Table 2: Selected Metal-Free Catalysts and Conditions for Isoxazole Synthesis
| Catalyst/Condition | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| DABCO | Cascade Reaction | Aromatic aldehydes, Ethyl nitroacetate | Uses water as a solvent | rsc.orgorganic-chemistry.org |
| TEMPO | Machetti-De Sarlo Reaction | Nitroalkenes, Alkynes | Sustainable conditions | organic-chemistry.org |
| Ball-milling | Mechanochemical Cycloaddition | Terminal alkynes, Hydroxyimidoyl chlorides | Solvent-free, scalable | nih.gov |
| Microwave Irradiation | 1,3-Dipolar Cycloaddition | Various dipoles and dipolarophiles | Rapid, efficient, often solvent-free | nih.govresearchgate.net |
| Hypervalent Iodine | Nitrile Oxide Generation | Oximes, Alkynes | Metal-free cycloaddition | nanobioletters.com |
Targeted Synthesis of Pyrrolidinyl-Substituted Isoxazoles
The introduction of a pyrrolidinyl substituent onto the isoxazole ring requires specific synthetic strategies that can accommodate the functionality of both heterocyclic systems.
A specific and elegant metal-free approach for synthesizing pyrrolidinyl-substituted isoxazoles involves an enamine-triggered [3+2]-cycloaddition. organic-chemistry.org This reaction utilizes an enamine, formed from the reaction of an aldehyde with pyrrolidine, as the dipolarophile. This activated enamine then reacts with a nitrile oxide, generated in situ from an N-hydroximidoyl chloride in the presence of a base like triethylamine. organic-chemistry.org
The cycloaddition proceeds with high regioselectivity to yield a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole. organic-chemistry.org This dihydroisoxazole (B8533529) is a crucial intermediate. Subsequent oxidation or elimination of the pyrrolidine group from this cycloadduct can then lead to the formation of the fully aromatic 3,4-disubstituted isoxazole. organic-chemistry.org This method is notable for its high yields, regiospecificity, and avoidance of metal catalysts. organic-chemistry.org A similar strategy involves the reaction of enamines with nitrile oxides generated from an N-Boc-masked chloroxime and a mild base. rsc.orgnih.gov
Subsequent Oxidation Strategies for Aromatization to Isoxazole, 4-(2-pyrrolidinyl)- Architectures
The synthesis of the Isoxazole, 4-(2-pyrrolidinyl)- core often proceeds through an isoxazoline intermediate, which then requires an oxidation step to achieve the aromatic isoxazole ring. This aromatization is a critical transformation, and various oxidation strategies have been developed to efficiently achieve this.
The choice of oxidant and reaction conditions is crucial for the successful conversion of the isoxazoline to the isoxazole. Common oxidizing agents include manganese dioxide (MnO2), potassium permanganate (B83412) (KMnO4), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The selection of the oxidant often depends on the specific substituents present on the isoxazole and pyrrolidine rings to avoid undesired side reactions.
For instance, the oxidation of a 4,5-dihydroisoxazole (isoxazoline) to the corresponding isoxazole can be effectively carried out using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or chromium trioxide (CrO3). The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the aromatized product while minimizing degradation.
Table 1: Common Oxidation Strategies for Isoxazoline Aromatization
| Oxidizing Agent | Typical Reaction Conditions | Substrate Scope |
| Manganese Dioxide (MnO2) | Reflux in an inert solvent (e.g., toluene, benzene) | Broad, effective for various substituted isoxazolines |
| Potassium Permanganate (KMnO4) | Acetone or water, often at room temperature | Strong oxidant, may require careful control |
| DDQ | Dioxane or benzene, room temperature to reflux | Mild conditions, suitable for sensitive substrates |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Effective for electron-rich isoxazolines |
| Chromium Trioxide (CrO3) | Acetic acid or acetone | Strong oxidant, can lead to over-oxidation |
The mechanism of these oxidation reactions typically involves the abstraction of a hydrogen atom from the C4 position of the isoxazoline ring, followed by elimination to form the double bond, resulting in the aromatic isoxazole. The efficiency of this process is influenced by the stereochemistry of the isoxazoline and the nature of the substituents.
Chiral Synthesis Approaches for Enantiopure Isoxazole, 4-(2-pyrrolidinyl)- Scaffolds
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods to produce enantiomerically pure Isoxazole, 4-(2-pyrrolidinyl)- scaffolds is of high importance. Asymmetric synthesis of these compounds can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One common approach involves the use of a chiral auxiliary attached to the pyrrolidine ring. This auxiliary directs the stereochemical outcome of key bond-forming reactions, and is subsequently removed to yield the enantiopure product. Another powerful method is the use of chiral catalysts in cycloaddition reactions that form the isoxazole or pyrrolidine ring. For example, a highly efficient squaramide-catalysed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to synthesize complex isoxazole and trifluoromethyl-containing 3,2'-pyrrolidinyl dispirooxindoles with excellent diastereoselectivities and enantioselectivities. rsc.org
Starting from readily available chiral building blocks, such as L-proline or its derivatives, is another effective strategy. This "chiral pool" approach allows for the direct incorporation of the desired stereocenter into the final molecule.
Table 2: Chiral Synthesis Strategies for Isoxazole, 4-(2-pyrrolidinyl)- Scaffolds
| Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. | High stereocontrol, but requires additional synthetic steps. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to induce enantioselectivity in a reaction. | Atom-economical, can be highly efficient. |
| Chiral Pool Synthesis | Starting materials are enantiomerically pure natural products or their derivatives. | Direct incorporation of chirality, relies on availability of starting materials. |
Strategic Modification and Functionalization of the Isoxazole and Pyrrolidine Ring Systems in 4-(2-pyrrolidinyl)-Isoxazoles
The ability to strategically modify and functionalize the isoxazole and pyrrolidine rings is crucial for creating diverse libraries of Isoxazole, 4-(2-pyrrolidinyl)- analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The weak nitrogen-oxygen bond and the aromatic character of the isoxazole ring make it a good candidate for ring cleavage and subsequent modifications. nih.gov
Functionalization of the isoxazole ring can be achieved through various reactions, such as electrophilic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by reaction with an electrophile. researchgate.net For instance, the introduction of substituents at the C3 and C5 positions of the isoxazole ring can significantly influence the biological activity of the molecule. The structural modification of isoxazoles by introducing different functional groups is a key approach to constructing new chemical libraries with potential therapeutic activities. researchgate.net
Similarly, the pyrrolidine ring can be functionalized at various positions. The nitrogen atom of the pyrrolidine ring is a common site for modification, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, or N-arylation reactions. Functionalization of the carbon backbone of the pyrrolidine ring can be achieved through various methods, including α-lithiation and subsequent reaction with electrophiles.
Advanced Synthetic Routes to Complex Isoxazole, 4-(2-pyrrolidinyl)- Analogues with Enhanced Structural Diversity
To expand the chemical space and access more complex and structurally diverse Isoxazole, 4-(2-pyrrolidinyl)- analogues, advanced synthetic routes are continuously being developed. These routes often involve multi-component reactions, domino reactions, and the use of novel catalytic systems.
One such advanced strategy is the use of [3+2] cycloaddition reactions, which is a powerful tool for the construction of the isoxazole ring. researchgate.netnih.gov This reaction involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. By varying the substituents on both the nitrile oxide and the dipolarophile, a wide range of substituted isoxazoles can be synthesized in a highly regioselective manner. nih.gov
Furthermore, the development of metal-free synthetic routes for isoxazole synthesis is gaining importance due to the drawbacks associated with metal catalysts, such as cost, toxicity, and difficulty in removal from the final product. nih.gov These eco-friendly methods often utilize alternative activation strategies to promote the desired transformations.
The combination of different synthetic strategies, such as the integration of chiral synthesis with advanced functionalization methods, allows for the creation of complex and diverse libraries of Isoxazole, 4-(2-pyrrolidinyl)- analogues with potential applications in drug discovery.
Ring Transformations and Rearrangement Mechanisms of Isoxazoles
The isoxazole ring is characterized by an inherent N-O bond weakness, making it prone to cleavage under reductive or basic conditions. researchgate.net This susceptibility is a cornerstone of its synthetic utility, allowing it to serve as a masked form of various difunctional compounds like β-amino enones, 1,3-dicarbonyls, and α,β-unsaturated oximes. researchgate.netrsc.org
Several metal-induced ring cleavage reactions have been documented. For instance, hexacarbonylmolybdenum [Mo(CO)₆] and nonacarbonyldiiron [Fe₂(CO)₉] in the presence of water can induce the reductive cleavage of the N-O bond in isoxazoles to yield β-amino enones. rsc.org The proposed mechanism involves the formation of an N-complexed isoxazole intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene that is subsequently reduced by the metal in the presence of water. rsc.org
Base-promoted rearrangements are also prevalent. A notable example is the Boulton-Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This rearrangement typically involves the transformation of a heterocyclic system into an isomeric one. In some cases, the isoxazole ring can be opened in the presence of an aromatic aldehyde, leading to an intermediate that can then undergo heterocyclization to form different ring systems like furans or pyrans. rsc.org
Furthermore, catalytic hydrogenation is a common method for cleaving the isoxazole ring to produce β-amino enones. clockss.org This transformation highlights the utility of the isoxazole moiety as a protecting or directing group in complex syntheses.
Reactivity of the Isoxazole, 4-(2-pyrrolidinyl)- System Towards Electrophilic, Nucleophilic, and Organometallic Reagents
The reactivity of the isoxazole ring is comparable to other aromatic systems, though with distinct characteristics imparted by the heteroatoms. clockss.org It can undergo electrophilic substitution reactions such as nitration and halogenation. clockss.org The position of substitution is directed by the existing substituents on the ring.
In the context of Isoxazole, 4-(2-pyrrolidinyl)-, the pyrrolidinyl group is expected to significantly influence the reactivity. Pyrrolidine is an electron-donating group, which would activate the isoxazole ring towards electrophilic attack. The nitrogen atom of the pyrrolidinyl substituent is itself a nucleophilic center and can react with electrophiles.
The isoxazole ring can also react with nucleophiles. The weak N-O bond can be cleaved by nucleophilic attack, particularly when the isoxazole is activated, for instance, by N-alkylation to form an isoxazolium salt. clockss.org These salts are more susceptible to ring-opening by nucleophiles like sodium alkoxide. clockss.org
Organometallic reagents can also be employed to functionalize the isoxazole ring. For example, Negishi coupling reactions using organozinc pivalates have been used to create C-C bonds at various positions on the isoxazole ring, demonstrating the utility of transition metal-catalyzed cross-coupling reactions in modifying this heterocycle. nih.gov The presence of the pyrrolidinyl group could potentially direct or interfere with such reactions depending on its coordination to the metal center.
A summary of the general reactivity of the isoxazole ring is presented in the table below.
| Reagent Type | Reaction Type | Product(s) | Reference(s) |
| Electrophiles (e.g., HNO₃, Br₂) | Electrophilic Aromatic Substitution | Substituted Isoxazoles | clockss.org |
| Nucleophiles (e.g., NaOR) | Ring Opening (of isoxazolium salts) | β-amino enones | clockss.org |
| Reducing Agents (e.g., H₂/Catalyst) | Reductive Ring Cleavage | β-amino enones | clockss.org |
| Organometallic Reagents (e.g., R-ZnX) | Cross-Coupling | Functionalized Isoxazoles | nih.gov |
| Metal Carbonyls (e.g., [Mo(CO)₆]) | Reductive Ring Cleavage | β-amino enones | rsc.org |
Theoretical Mechanistic Studies of Isoxazole Ring Formation and Subsequent Functionalization
The most common and widely studied method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netnanobioletters.com Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanism and regioselectivity of this reaction. researchgate.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the dipole (nitrile oxide) and the dipolarophile (alkyne/alkene) to predict the reaction's outcome. researchgate.net
The formation of the isoxazole ring can proceed through either a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. nih.gov Computational chemistry helps to elucidate the preferred pathway by calculating the energy barriers for each step. researchgate.net
Theoretical studies are also applied to understand the reactivity of the formed isoxazole ring and its derivatives. nih.gov Calculations can predict the electron density at different positions of the ring, indicating the most likely sites for electrophilic or nucleophilic attack. clockss.org For instance, π-electron density calculations suggest that the nitrogen atom is similar to that in pyridine (B92270), while the oxygen atom is comparable to that in furan. clockss.org These computational models can also assess the influence of various substituents on the electronic structure and reactivity of the isoxazole core. nih.gov
Furthermore, molecular dynamics simulations and molecular docking studies are used to investigate the interactions of functionalized isoxazoles with biological targets, which is crucial for drug design. nih.govresearchgate.net
Influence of the Pyrrolidinyl Substituent on the Electronic and Steric Reactivity Profiles of Isoxazole, 4-(2-pyrrolidinyl)-
The pyrrolidinyl substituent at the 4-position of the isoxazole ring is expected to have a profound impact on its chemical behavior due to both electronic and steric effects.
Electronic Influence: The pyrrolidine ring, specifically its nitrogen atom, is a strong electron-donating group through resonance and induction. This donation of electron density to the isoxazole ring increases its nucleophilicity, making it more susceptible to electrophilic attack. The increased electron density would likely direct incoming electrophiles to specific positions on the isoxazole ring, although the 4-position is already substituted. The nitrogen of the pyrrolidinyl group itself can act as a potent nucleophile or a Brønsted-Lowry base.
Steric Influence: The pyrrolidinyl group is a bulky substituent. Its presence at the 4-position will sterically hinder reactions at the adjacent C3 and C5 positions of the isoxazole ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered position. The conformation of the pyrrolidine ring can also play a role in directing the approach of reagents. nih.gov The stereochemistry of the pyrrolidinyl ring, particularly at the C2 position attached to the isoxazole, introduces chirality into the molecule, which can be exploited in asymmetric synthesis. nih.govrsc.org
The interplay of these electronic and steric factors can be complex. For example, while the electron-donating nature of the pyrrolidinyl group activates the isoxazole ring towards electrophiles, its steric bulk might slow down the reaction rate compared to a less hindered, similarly activated isoxazole. The unique properties of the amino group attached to an isoxazole ring have been noted to sometimes render it unreactive in certain reactions where an amino group would typically be expected to react. nih.govmdpi.com
The table below summarizes the expected influence of the pyrrolidinyl substituent.
| Effect | Description | Consequence on Reactivity |
| Electronic | Electron-donating group | Activates the isoxazole ring towards electrophiles. The pyrrolidine nitrogen is a nucleophilic center. |
| Steric | Bulky substituent | Hinders attack at adjacent C3 and C5 positions, influencing regioselectivity. |
| Chirality | Introduces a stereocenter | Allows for diastereoselective reactions and the synthesis of enantiomerically pure compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Isoxazole, 4-(2-pyrrolidinyl)-". Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra would provide a complete picture of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the isoxazole ring and the pyrrolidine ring. The isoxazole ring protons, typically found in the aromatic region, would exhibit chemical shifts influenced by the electronic nature of the ring. The protons of the pyrrolidine ring would appear in the aliphatic region, with their chemical shifts and multiplicities dictated by their positions relative to the nitrogen atom and the isoxazole ring. The coupling between adjacent protons would provide valuable information about the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. The chemical shifts of the isoxazole ring carbons would be characteristic of a five-membered aromatic heterocycle. The carbons of the pyrrolidine ring would resonate in the aliphatic region. The chemical shift of the carbon atom at the junction of the two rings (C4 of the isoxazole and C2 of the pyrrolidine) would be of particular diagnostic importance.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the proton-proton coupling networks within the pyrrolidine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, thus confirming the connectivity between the isoxazole and pyrrolidine rings. drugbank.com
Expected ¹H and ¹³C NMR Data:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Isoxazole H-3 | 8.0 - 8.5 | 150 - 160 |
| Isoxazole H-5 | 8.5 - 9.0 | 155 - 165 |
| Isoxazole C-4 | - | 100 - 110 |
| Pyrrolidine H-2' | 3.5 - 4.5 | 55 - 65 |
| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.5 | 25 - 35 |
| Pyrrolidine CH₂ (γ to N) | 1.8 - 2.5 | 20 - 30 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "Isoxazole, 4-(2-pyrrolidinyl)-". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the isoxazole and pyrrolidine rings.
Key expected vibrational frequencies include:
C=N and C=C stretching vibrations of the isoxazole ring, typically observed in the range of 1650-1500 cm⁻¹.
N-O stretching vibration of the isoxazole ring, which usually appears in the 1250-1020 cm⁻¹ region.
C-H stretching vibrations for the aromatic isoxazole ring protons (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring protons (below 3000 cm⁻¹). preprints.org
N-H stretching vibration of the secondary amine in the pyrrolidine ring, which would appear as a moderate band in the 3500-3300 cm⁻¹ region.
C-N stretching vibration of the pyrrolidine ring, typically found around 1200 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3500 - 3300 |
| C-H Stretch (Isoxazole) | 3100 - 3000 |
| C-H Stretch (Pyrrolidine) | 3000 - 2850 |
| C=N Stretch (Isoxazole) | 1650 - 1580 |
| C=C Stretch (Isoxazole) | 1580 - 1475 |
| N-O Stretch (Isoxazole) | 1250 - 1020 |
| C-N Stretch (Pyrrolidine) | 1250 - 1020 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "Isoxazole, 4-(2-pyrrolidinyl)-". High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₇H₁₀N₂O).
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the isoxazole and pyrrolidine rings, as well as the characteristic fragmentation of the individual heterocyclic rings. The pyrrolidine ring is known to undergo fragmentation via the loss of ethylene, while the isoxazole ring can cleave in various ways, often initiated by the rupture of the weak N-O bond. ontosight.ai
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. iucr.org If a suitable single crystal of "Isoxazole, 4-(2-pyrrolidinyl)-" can be grown, this technique would provide accurate bond lengths, bond angles, and torsion angles. nih.gov It would definitively confirm the connectivity of the atoms and the planarity of the isoxazole ring. Furthermore, it would reveal the conformation of the pyrrolidine ring and the relative orientation of the two heterocyclic systems. The crystal packing information obtained from this analysis would also shed light on the intermolecular interactions present in the solid state.
Computational Methods in Support of Spectroscopic Assignments (e.g., Calculated NMR Chemical Shifts, DFT-Computed Electronic Spectra)
In the absence of experimental data, or to support its interpretation, computational methods such as Density Functional Theory (DFT) can be employed. researchgate.net DFT calculations can predict with reasonable accuracy the ¹H and ¹³C NMR chemical shifts of "Isoxazole, 4-(2-pyrrolidinyl)-". nih.govnih.gov By comparing the calculated spectra with experimental data (when available), the assignment of complex signals can be verified.
Furthermore, DFT can be used to calculate other spectroscopic properties, such as IR vibrational frequencies and electronic absorption spectra (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure of the molecule. nih.gov
Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions within Crystal Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from single crystal X-ray diffraction. iucr.orgnih.govnih.govresearchgate.netresearchgate.net For "Isoxazole, 4-(2-pyrrolidinyl)-", this analysis would map the close contacts between neighboring molecules in the crystal.
Computational Chemistry and Molecular Modeling Studies of Isoxazole, 4 2 Pyrrolidinyl
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Stability, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the fundamental electronic properties of molecules. These methods have been applied to isoxazole (B147169) derivatives to analyze their molecular geometries, reactivity, and spectroscopic characteristics. researchgate.net
For instance, DFT calculations can help in understanding the molecular structure and reactivity of isoxazole-containing compounds. researchgate.net Such studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and interaction with biological targets. researchgate.netdntb.gov.ua
Table 1: Representative Quantum Chemical Descriptors for Isoxazole Derivatives
| Descriptor | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Identifies potential sites for electrostatic interactions. |
This table represents typical descriptors and their applications in the study of isoxazole derivatives and is for illustrative purposes.
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
In the context of isoxazole derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets. These simulations can reveal favorable binding affinities and key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. researchgate.netnih.gov For example, docking studies on functionalized isoxazoles have shown favorable binding affinities against bacterial and fungal targets, sometimes outperforming conventional antibiotics. researchgate.netmdpi.com
While specific docking studies on "Isoxazole, 4-(2-pyrrolidinyl)-" are not detailed in the provided results, the general approach involves docking a library of isoxazole-containing compounds into the active site of a target protein to identify potential inhibitors. nih.govnih.gov The results of these simulations are often expressed as a docking score, which estimates the binding free energy. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamic Binding Stability Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to explore the conformational landscape of a ligand and to analyze the stability of a ligand-protein complex.
For isoxazole derivatives, MD simulations have been employed to support the findings of molecular docking studies. mdpi.com By simulating the behavior of the ligand-receptor complex over a period of time, researchers can assess the stability of the predicted binding mode. mdpi.com These simulations can reveal important information about the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process. nih.gov For instance, MD simulations performed on a potent antibacterial and antifungal isoxazole compound demonstrated the stability of the ligand-receptor complex at the active sites of target proteins. researchgate.netmdpi.com
In Silico ADME-Tox Analysis for Theoretical Absorption, Distribution, Metabolism, and Excretion Predictions
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. These computational models are used to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested in its development.
ADME-Tox evaluations have been conducted for various isoxazole derivatives, showing promising pharmacokinetic profiles. researchgate.netmdpi.com These studies often predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.govsci-hub.se For example, some isoxazole derivatives have been predicted to have high intestinal absorption and a favorable safety profile. researchgate.net The QikProp module of the Schrödinger suite is a commonly used tool for these in silico predictions. researchgate.net
Table 2: Key In Silico ADME-Tox Parameters for Drug Discovery
| Parameter | Description | Importance |
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human intestine. | Crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB. | Important for CNS-acting drugs. |
| CYP450 Inhibition | Predicts the potential of a compound to inhibit major cytochrome P450 enzymes. | Key for assessing drug-drug interaction potential. nih.gov |
| Ames Test | Predicts the mutagenic potential of a compound. | An indicator of potential carcinogenicity. |
| hERG Inhibition | Predicts the potential of a compound to block the hERG potassium channel. | A critical indicator of cardiotoxicity risk. |
This table provides a general overview of important ADME-Tox parameters and is for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Isoxazole, 4-(2-pyrrolidinyl)-
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov This model can then be used as a 3D query to screen virtual libraries for novel compounds with the desired activity. nih.gov
While specific pharmacophore models for "Isoxazole, 4-(2-pyrrolidinyl)-" are not described in the search results, the principles of pharmacophore modeling are widely applied to isoxazole- and pyrrolidine-containing scaffolds. nih.govrsc.orgresearchgate.net A pharmacophore model for a series of active compounds would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The development of such a model for derivatives of "Isoxazole, 4-(2-pyrrolidinyl)-" could guide the design of new, more potent analogs.
Structure-Activity Relationship (SAR) Derivation and Prediction via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational approaches play a significant role in deriving and predicting SAR. nih.gov
For isoxazole derivatives, SAR analyses have highlighted the importance of specific substituents and their positions on the isoxazole ring for enhancing biological activity. utmb.edu For instance, in some series, the presence of electron-withdrawing groups at certain positions has been shown to improve binding potential. researchgate.net Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate structural features with activity. rsc.orgresearchgate.netbohrium.com These models can then be used to predict the activity of newly designed compounds. bohrium.com While a specific SAR study for "Isoxazole, 4-(2-pyrrolidinyl)-" is not provided, the general principles of SAR are applicable and essential for the optimization of this scaffold. nih.govresearchgate.netresearchgate.net
Exploration of Biological Target Interactions and Mechanistic Insights for Isoxazole, 4 2 Pyrrolidinyl in Chemical Biology
In Vitro Enzyme Inhibition Studies: Specificity and Potency Against Diverse Enzyme Classes
Derivatives of the isoxazole (B147169), 4-(2-pyrrolidinyl)- scaffold have demonstrated significant inhibitory activity against several key enzyme classes. The inherent properties of the isoxazole ring and the stereochemistry of the pyrrolidine (B122466) group are crucial in defining the potency and selectivity of these compounds.
Casein Kinase 1 (CK1): The 3,4-diaryl-isoxazole framework has been a foundation for developing potent inhibitors of Casein Kinase 1 (CK1), a serine/threonine-specific protein kinase implicated in cancer and neurodegenerative diseases. nih.gov Modification of a 3,4-diaryl-isoxazole-based CK1 inhibitor by incorporating chiral pyrrolidine scaffolds has been explored to enhance potency and selectivity. nih.govnih.gov These modifications extend the pharmacophore into the ribose pocket of the ATP binding site. nih.govontosight.ai For instance, a lead isoxazole compound demonstrated a half-maximal inhibitory concentration (IC50) for CK1δ of 0.033 µM. nih.govontosight.ai The introduction of chiral "ribose-like" pyrrolidine scaffolds led to new ligands with significant activity, although the absolute configuration of the chiral centers had a limited effect on the inhibitory power. nih.govnih.gov
Carbonic Anhydrases (CAs): The isoxazole scaffold is a component of a class of inhibitors that bind at the entrance of the active site of carbonic anhydrases. taylorandfrancis.com While specific data for 4-(2-pyrrolidinyl)-isoxazole is not prevalent, studies on other isoxazole derivatives show their potential. For example, certain synthetic isoxazole derivatives displayed inhibitory activity against bovine erythrocyte CA, with IC50 values ranging from 112.3 µM to 483.0 µM. taylorandfrancis.com These findings suggest that the isoxazole moiety can be a valuable component in the design of CA inhibitors, which are targets for various pathologies. taylorandfrancis.commdpi.com
Cyclooxygenases (COX): The isoxazole ring is a core feature in selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While many early COX-2 inhibitors (Coxibs) are based on pyrazole (B372694) rings, isoxazole derivatives have also been developed. Research into 4,5-diphenyl-4-isoxazolines showed that specific substitutions are critical for selective COX-2 inhibition. For example, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline was identified as a potent and selective COX-2 inhibitor with an IC50 of 0.004 µM for COX-2, compared to 258 µM for COX-1. researchgate.net This highlights the capacity of the isoxazole scaffold to be tailored for high selectivity toward specific enzyme isoforms. researchgate.net
Histone Deacetylases (HDACs): The isoxazole moiety has been incorporated into the linker region of hydroxamic acid-based HDAC inhibitors. rsc.orgresearchgate.net These enzymes are crucial epigenetic regulators and are validated targets for cancer therapy. rsc.org Studies on a series of these compounds revealed nanomolar activity against several HDAC isoforms. However, placing the isoxazole group in the linker region adjacent to the zinc-chelating group generally decreased the inhibitory activity compared to analogues with a linear linker, suggesting that the rigidity and orientation conferred by the isoxazole ring are critical design considerations. rsc.org
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in multiple cellular pathways, and its dysregulation is linked to various diseases, including neurodegenerative disorders. nih.gov The design of novel GSK-3β inhibitors has been inspired by models that utilize a hinge-binding group, a spacer, and a hydrogen bond acceptor. nih.gov While direct inhibition data for "Isoxazole, 4-(2-pyrrolidinyl)-" is scarce, related structures incorporating pyrrole-like fragments have been investigated, showing the utility of such heterocyclic systems in targeting the GSK-3β active site. nih.gov Non-ATP-competitive inhibitors, such as 5-imino-1,2,4-thiadiazoles (ITDZs), have also been developed, with some derivatives showing IC50 values in the low micromolar to submicromolar range. rsc.org
Table 1: In Vitro Enzyme Inhibition by Isoxazole Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Compound Class | Reported IC50 Value | Reference |
|---|---|---|---|
| CK1δ | 3,4-Diaryl-isoxazole | 0.033 µM | nih.govontosight.ai |
| COX-2 | 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline | 0.004 µM | researchgate.net |
| COX-1 | 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline | 258 µM | researchgate.net |
| Carbonic Anhydrase (Bovine) | (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one derivative (AC2) | 112.3 µM | taylorandfrancis.com |
| HDAC3 | Hydroxamic acid-based isoxazole derivative | Nanomolar range (specific value varies by compound) | rsc.org |
| HDAC6 | Hydroxamic acid-based isoxazole derivative | Nanomolar range (specific value varies by compound) | rsc.org |
| GSK-3β | 5-imino-1,2,4-thiadiazole (ITDZ) derivatives | Low µM to sub-µM range | rsc.org |
Receptor Binding Assays: Affinity and Selectivity for Relevant Biological Receptors
The Isoxazole, 4-(2-pyrrolidinyl)- scaffold is also integral to the design of ligands for various receptors, demonstrating high affinity and, in many cases, significant selectivity.
Nicotinic Acetylcholine Receptors (nAChRs): The isoxazole ring has been successfully used as a bioisostere for the pyridine (B92270) moiety in nAChR ligands. mdpi.com A notable example is ABT-418, which incorporates an isoxazole ring and is a selective, full agonist at the α4β2-nAChR with a Kᵢ value of 7.4 nM. mdpi.com Further research on benzofurans and benzodioxanes bearing an N-methyl-2-pyrrolidinyl group has highlighted the importance of this substituent for achieving high affinity and selectivity for the α4β2 subtype over the α3β4 subtype. nih.gov The specific stereochemistry, such as in (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole, is crucial for its biological activity profile. These findings underscore the successful application of the isoxazole-pyrrolidinyl scaffold in developing potent and selective nAChR modulators. mdpi.comnih.gov
EP3 Receptor: Currently, there is no significant information available in the reviewed literature detailing the binding affinity or interaction of Isoxazole, 4-(2-pyrrolidinyl)- or its direct derivatives with the prostaglandin (B15479496) EP3 receptor.
Table 2: Receptor Binding Affinity of Isoxazole Derivatives This table is interactive. You can sort and filter the data.
| Receptor Target | Compound Class/Example | Reported Kᵢ Value | Activity | Reference |
|---|---|---|---|---|
| α4β2 nAChR | ABT-418 | 7.4 nM | Full Agonist | mdpi.com |
| α4β2 nAChR | Pyrrolidinyl benzofuran/benzodioxane derivatives | High affinity (specific values vary) | Partial Agonist | nih.gov |
Mechanistic Investigations of Cellular Pathway Modulation by Isoxazole, 4-(2-pyrrolidinyl)- Derivatives
Beyond direct target engagement, derivatives of this scaffold have been shown to modulate complex cellular pathways, including those involved in cell death and differentiation.
Apoptosis Induction: Several novel synthetic isoxazole derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines. For example, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to induce both early and late apoptosis in human erythroleukemic K562 cells. Further studies with diaryl-isoxazole derivatives confirmed their ability to induce apoptotic cell death in hepatocellular carcinoma and breast cancer cell lines, as evidenced by nuclear staining and Annexin V assays. The mechanism often involves the activation of caspases, such as caspase-3/7.
Adipogenesis Inhibition: A series of hybrid compounds integrating isoxazole and dihydropyrimidinone pharmacophores have been shown to possess anti-adipogenic properties. One promising compound was found to target the early stages of adipogenesis, including mitotic clonal expansion, thereby inhibiting the differentiation of pre-adipocytes. The mechanism involves the activation of the AMPK pathway, which in turn enhances mitochondrial function and fatty acid oxidation in mature adipocytes.
Role of Isoxazole, 4-(2-pyrrolidinyl)- Scaffolds in the Rational Design of Selective Biological Ligands
The isoxazole-pyrrolidinyl scaffold is a cornerstone in the rational design of selective ligands. nih.gov The rigid five-membered isoxazole ring serves as a versatile anchor, positioning substituents in precise orientations to interact with specific pockets within a biological target. nih.govontosight.ai For example, in the design of CK1 inhibitors, the isoxazole core orients a p-fluorophenyl substituent into a key hydrophobic pocket while the pyrrolidine moiety is extended toward the ribose pocket of the ATP binding site to enhance selectivity. nih.govontosight.ai Similarly, in the development of nAChR ligands, the isoxazole acts as a bioisosteric replacement for a pyridine ring, and the chiral pyrrolidinyl group is essential for achieving subtype selectivity. mdpi.comnih.gov This demonstrates the power of using this combined scaffold to fine-tune interactions and achieve desired selectivity profiles for biological targets.
Applications in the Development of Chemical Probes for Biological Systems
The high potency and selectivity of certain isoxazole, 4-(2-pyrrolidinyl)- derivatives make them suitable candidates for development as chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of fluorescent isoxazole derivatives has been explored, showcasing their potential application in imaging and as molecular probes. nih.gov The ability to synthesize isoxazole derivatives that selectively bind to targets like CK1 or specific nAChR subtypes with high affinity allows for their use in elucidating the physiological and pathological roles of these proteins. nih.govmdpi.comnih.gov Such probes are invaluable tools for target validation and for studying complex biological pathways in a controlled manner. mdpi.com
Rational Design of Multi-Targeted Chemical Entities Incorporating the Isoxazole, 4-(2-pyrrolidinyl)- Motif for Polypharmacology Research
Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, is an emerging trend in drug discovery to address complex diseases. nih.gov The isoxazole scaffold, due to its versatile chemistry and its presence in compounds active against a wide range of targets, is an attractive core for developing multi-targeted ligands. nih.gov By strategically combining the isoxazole-pyrrolidinyl motif with other pharmacophores, it is conceivable to design molecules that, for example, concurrently inhibit a kinase and modulate a receptor involved in a related disease pathway. This approach could lead to therapies with improved efficacy or the ability to overcome drug resistance. nih.gov
Future Research Directions and Unexplored Avenues for Isoxazole, 4 2 Pyrrolidinyl
Development of Novel and Green Synthetic Methodologies for Sustainable Production and Diversification
The synthesis of isoxazole (B147169) and pyrrolidine (B122466) derivatives has traditionally relied on multi-step procedures that can be resource-intensive. mdpi.commdpi.com Future research should prioritize the development of novel and environmentally benign synthetic strategies for Isoxazole, 4-(2-pyrrolidinyl)-. researchgate.netrsc.org Green chemistry approaches, such as the use of deep eutectic solvents (DES) as recyclable and less hazardous alternatives to conventional organic solvents, present a significant opportunity. nih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can accelerate reaction times, improve yields, and enhance the efficiency of synthesizing heterocyclic compounds. nih.govnih.gov
Table 1: Potential Green Synthetic Approaches for Isoxazole, 4-(2-pyrrolidinyl)-
| Green Chemistry Approach | Potential Advantages | Relevant Precedent |
| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable, alternative to hazardous solvents. | Synthesis of 3,5-disubstituted isoxazoles using choline (B1196258) chloride:urea. nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, improved efficiency. nih.gov | Synthesis of pyrrolidines and 3,4-disubstituted isoxazole-5(4H)-ones. nih.govnih.gov |
| One-Pot Multicomponent Reactions | Reduced waste, improved efficiency, rapid diversification. | Regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govresearchgate.net |
| Ultrasound Radiation | Catalyst-free conditions, milder reaction conditions, high yields. | Synthesis of 3-alkyl-5-aryl isoxazoles. nih.gov |
Exploration of Advanced Asymmetric Synthesis Strategies for Enhanced Enantiomeric Purity and Control
The pyrrolidine ring in Isoxazole, 4-(2-pyrrolidinyl)- contains a stereocenter, meaning the compound can exist as different enantiomers. As enantiomers can have distinct biological activities and pharmacological profiles, the ability to selectively synthesize a specific enantiomer is crucial for drug development. rsc.orgnih.govacs.org Future research should focus on advanced asymmetric synthesis strategies to achieve high enantiomeric purity and control over the stereochemistry of Isoxazole, 4-(2-pyrrolidinyl)-.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to produce enantioenriched pyrrolidine precursors. nih.govmdpi.com The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another well-established strategy. nih.govacs.org Furthermore, enantioselective lithiation of N-Boc-pyrrolidine followed by reaction with a suitable electrophile offers a versatile route to enantioenriched pyrrolidines. nih.gov The development of catalytic asymmetric 1,3-dipolar cycloaddition reactions could also be explored for the construction of the pyrrolidine ring with high stereocontrol. rsc.org
Table 2: Advanced Asymmetric Synthesis Strategies for Isoxazole, 4-(2-pyrrolidinyl)-
| Asymmetric Strategy | Description | Potential Application |
| Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective reactions. nih.govmdpi.com | Enantioselective synthesis of the pyrrolidine moiety. |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereochemistry. nih.govacs.org | Diastereoselective synthesis of pyrrolidine precursors. |
| Enantioselective Lithiation | Deprotonation with a chiral base to create a configurationally stable lithiated intermediate. nih.gov | Synthesis of enantioenriched 2-substituted pyrrolidines. |
| Asymmetric 1,3-Dipolar Cycloaddition | Catalytic control of stereochemistry during the formation of the pyrrolidine ring. rsc.org | Direct asymmetric synthesis of the pyrrolidine ring. |
Integration with Emerging Technologies in Drug Discovery Research (e.g., Artificial Intelligence and Machine Learning in Compound Design)
For Isoxazole, 4-(2-pyrrolidinyl)-, ML models could be trained to predict structure-activity relationships (SAR), guiding the design of analogs with improved potency and selectivity. acs.org AI can also assist in synthetic route planning, identifying the most efficient and cost-effective ways to produce these molecules. nih.gov Furthermore, generative models can propose entirely new molecular structures based on the isoxazole-pyrrolidine scaffold, expanding the chemical space for exploration. acs.org The use of AI in predicting pharmacokinetic and toxicity profiles can help to de-risk drug candidates early in the development process. nih.gov
Discovery and Mechanistic Elucidation of New Biological Targets and Mechanisms of Action for Isoxazole, 4-(2-pyrrolidinyl)-
The isoxazole nucleus is a key pharmacophore in a variety of drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgnih.gov Similarly, the pyrrolidine scaffold is a prevalent motif in many FDA-approved pharmaceuticals. nih.gov Given this, Isoxazole, 4-(2-pyrrolidinyl)- likely possesses significant, yet undiscovered, therapeutic potential.
Future research should involve comprehensive biological screening of Isoxazole, 4-(2-pyrrolidinyl)- and its derivatives against a wide array of biological targets. This could include cancer cell lines, inflammatory mediators, and microbial pathogens. nih.govberkeley.eduresearchgate.net Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. nih.gov This could involve identifying the specific protein target and elucidating the signaling pathways that are modulated. eurekalert.org Understanding the mechanism of action is fundamental for optimizing the compound's therapeutic efficacy and safety profile. nih.gov
Strategies for Further Optimizing Theoretical Pharmacokinetic and Pharmacodynamic Profiles through Structural Modifications
A successful drug candidate must not only be potent against its target but also possess favorable pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. rroij.comresearchgate.net Future research on Isoxazole, 4-(2-pyrrolidinyl)- should focus on strategies to optimize these properties through targeted structural modifications.
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be essential to understand how changes to the molecule's structure affect its biological activity and ADME profile. rroij.comacs.org For example, introducing or modifying substituents on either the isoxazole or pyrrolidine rings could enhance metabolic stability, improve oral bioavailability, or fine-tune target engagement. acs.orgnih.gov Computational tools can be employed to predict the ADME properties of virtual compounds, allowing for the prioritization of synthetic efforts on molecules with the most promising drug-like characteristics. nih.govnih.gov The goal of this iterative process of design, synthesis, and testing is to identify derivatives of Isoxazole, 4-(2-pyrrolidinyl)- with an optimal balance of potency, selectivity, and pharmacokinetic properties. researchgate.net
Q & A
Q. Why do some studies report conflicting results on the role of methoxy substituents in isoxazole bioactivity?
- Answer : Methoxy groups can act as electron donors or steric hindrances depending on position. For instance, 2-methoxy substitution in compound 8 reduced tyrosinase inhibition compared to 3-methoxy analogs, likely due to hindered enzyme access. However, in antioxidant assays, 2-methoxy derivatives showed enhanced radical scavenging, emphasizing context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
